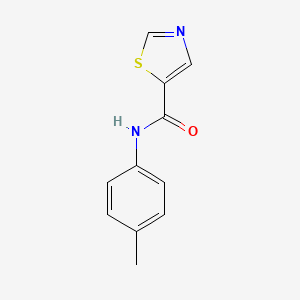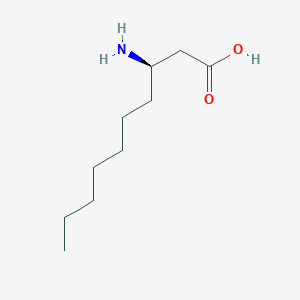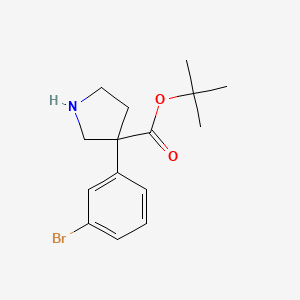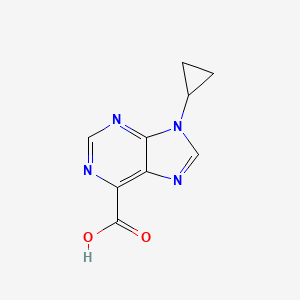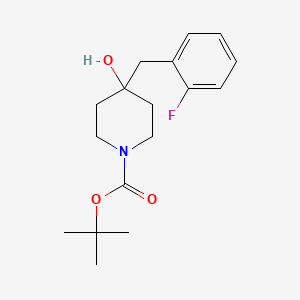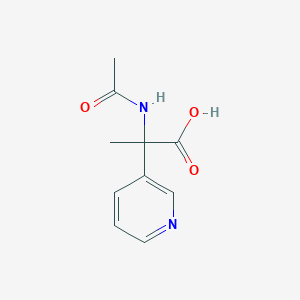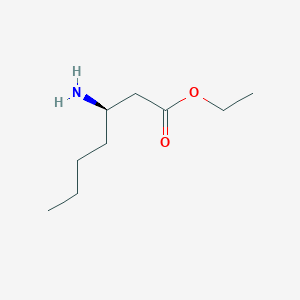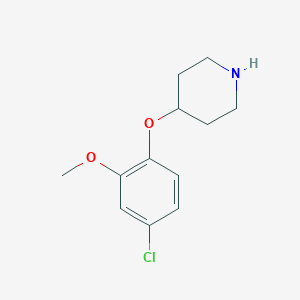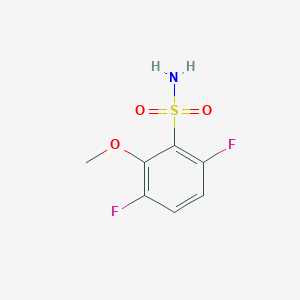![molecular formula C9H16Cl2IN3 B13508475 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13508475.png)
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as aryl iodides. These compounds contain an acyl iodide functional group and are characterized by their aromatic properties.
Vorbereitungsmethoden
The synthesis of 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another method involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or oxygen in DMSO.
Reduction: Reduction reactions may involve the use of hydrogen gas and metal catalysts.
Substitution: The iodide group can be substituted with other functional groups using reagents like aryl halides and copper powder.
Common reagents and conditions used in these reactions include bromine, oxygen, hydrogen gas, and metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as alcohol dehydrogenase and mycocyclosin synthase . These interactions lead to various biological effects, including the inhibition of microbial growth and the induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride can be compared with other similar compounds, such as:
4-iodopyrazole: Shares the pyrazole ring structure but lacks the piperidine moiety.
tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a tert-butyl group instead of the dihydrochloride salt.
4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine hydrochloride: Similar structure but with a bromine atom instead of iodine.
Eigenschaften
Molekularformel |
C9H16Cl2IN3 |
|---|---|
Molekulargewicht |
364.05 g/mol |
IUPAC-Name |
4-[(4-iodopyrazol-1-yl)methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C9H14IN3.2ClH/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8;;/h5,7-8,11H,1-4,6H2;2*1H |
InChI-Schlüssel |
DOKRJAIMQUBUEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CN2C=C(C=N2)I.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


